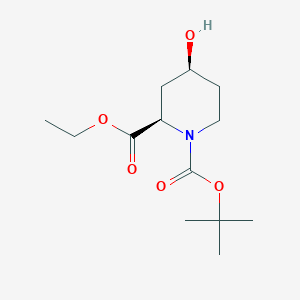

(2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate

Vue d'ensemble

Description

(2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is a chemical compound with the molecular formula C12H21NO5. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the commercially available piperidine derivative.

Protection: The amine group of the piperidine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Hydroxylation: The next step involves the introduction of a hydroxyl group at the 4-position of the piperidine ring. This can be achieved through various methods, including oxidation reactions.

Esterification: Finally, the carboxylic acid group is esterified to form the ethyl ester. This is typically done using ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

- Ketones or aldehydes (from oxidation)

- Free amines (from reduction)

- Various substituted derivatives (from substitution)

Applications De Recherche Scientifique

(2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of (2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to participate in various chemical reactions without unwanted side reactions. Upon removal of the Boc group, the free amine can interact with biological targets, such as enzymes or receptors, modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

(2R,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid: Lacks the ester group, making it more polar.

(2R,4S)-N-Boc-4-hydroxypiperidine: Lacks the carboxylate group, making it less reactive in certain reactions.

Uniqueness

(2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is unique due to its specific combination of functional groups, which allows for versatile reactivity in organic synthesis. The presence of both the Boc protecting group and the ethyl ester makes it a valuable intermediate for the synthesis of complex molecules.

Activité Biologique

(2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which have been extensively studied for their pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C₁₂H₁₉NO₅

- Molecular Weight : 259.30 g/mol

- CAS Number : 321744-26-7

- Appearance : Colorless to amber viscous liquid or waxy mass

1. Inhibition of Enzymatic Activity

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, studies have shown that piperidine derivatives can act as inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), which are crucial in neurotransmitter regulation .

2. Receptor Agonism

This compound has been identified as an agonist for muscarinic receptors, particularly the M1 receptor subtype. Muscarinic receptors play a vital role in various physiological processes including cognitive function and memory. The agonistic activity suggests potential applications in treating cognitive impairments associated with disorders such as Alzheimer's disease .

3. Anticancer Properties

Recent studies have explored the anticancer potential of piperidine derivatives. For example, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Neurotransmitter Regulation

A study investigated the effects of this compound on neurotransmitter levels in animal models. The results demonstrated a significant increase in dopamine levels in the striatum, indicating enhanced dopaminergic activity which could be beneficial for conditions like Parkinson's disease .

Case Study 2: Cancer Cell Line Testing

In vitro assays were conducted using various cancer cell lines to assess the cytotoxic effects of this compound. The results indicated that the compound effectively reduced cell viability in breast cancer cells by inducing apoptosis and disrupting mitochondrial function .

Comparative Analysis with Related Compounds

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUGBQXPZDHWHV-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501121713 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2R,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363378-19-1 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2R,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.